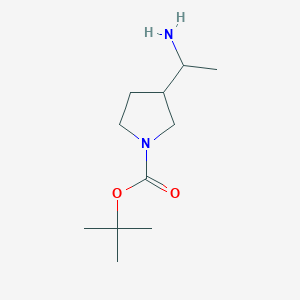

1-Boc-3-(1-aminoethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in the design of therapeutic agents and functional materials. researchgate.netfrontiersin.org Its prevalence is attributed to several key features that make it an attractive building block for medicinal chemists. Unlike its flat, aromatic counterpart, pyrrole, the non-planar nature of the pyrrolidine ring provides access to three-dimensional chemical space. nih.gov This "pseudorotation" allows for a greater exploration of the pharmacophore space, which is crucial for achieving high-affinity and selective interactions with biological targets. researchgate.netnih.gov

The sp³-hybridized carbon atoms of the pyrrolidine ring introduce structural diversity and complexity, features that are often correlated with clinical success in drug development. nih.gov This saturated ring system can possess multiple stereogenic centers, leading to a variety of stereoisomers, each with potentially distinct biological profiles. researchgate.netnih.gov In fact, the pyrrolidine nucleus is a prominent feature in numerous drugs approved by the U.S. Food and Drug Administration (FDA) and is found in many natural products with significant pharmacological activity, such as anisomycin, an antibiotic that inhibits protein synthesis. frontiersin.org Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as organocatalysts, ligands for transition metals, and chiral controllers in asymmetric synthesis. nih.gov

Pyrrolidinone scaffolds, a related class characterized by a five-membered lactam, have also garnered significant attention for their diverse biological activities, with applications as antiviral, anticancer, and neuroprotective agents. ontosight.ai The chemical versatility and the ability to generate structural diversity make the pyrrolidine nucleus an indispensable tool in the quest for novel bioactive molecules. nih.govresearchgate.net

Role of 1-Boc-3-(1-aminoethyl)pyrrolidine as a Key Synthetic Intermediate in Complex Molecule Construction

This compound serves as a quintessential example of a chiral building block designed for multi-step organic synthesis. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the pyrrolidine nitrogen. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the secondary amine for further functionalization. smolecule.com This controlled reactivity is fundamental in the construction of complex molecules where specific reaction sequences are required.

The aminomethyl or aminoethyl side chain provides a primary amine nucleophile, which is a key functional handle for a multitude of chemical transformations. chemimpex.comsigmaaldrich.com This amine can participate in reactions such as amide bond formation, reductive amination, and the formation of various heterocyclic systems. For instance, related N-Boc-aminopyrrolidines are used in the synthesis of N-(aminocycloalkylene)amino acid compounds, which are precursors to peptide nucleic acids (PNAs). rsc.org

The strategic placement of the aminoethyl group at the 3-position of the pyrrolidine ring, combined with the Boc-protected nitrogen, makes this compound a versatile intermediate for creating libraries of compounds for screening in drug discovery programs. chemimpex.com Its structure allows for the systematic modification of different parts of the molecule, aiding in the establishment of structure-activity relationships (SAR). frontiersin.org

Table 1: Physicochemical Properties of Related Pyrrolidine Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

|---|---|---|---|---|

| 1-Boc-3-aminopyrrolidine | 186550-13-0 | C₉H₁₈N₂O₂ | 186.25 | Liquid |

| 1-Boc-3-(aminomethyl)pyrrolidine | 270912-72-6 | C₁₀H₂₀N₂O₂ | 200.28 | Solid |

Note: Data sourced from publicly available chemical databases. sigmaaldrich.comnih.govnih.govsigmaaldrich.com

Importance of Stereochemistry and Enantiomeric Forms in Pyrrolidine-Based Research

Stereochemistry is a critical determinant of biological activity. The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological macromolecules like enzymes and receptors. ontosight.ai The pyrrolidine scaffold can contain up to four stereogenic centers, potentially giving rise to sixteen different stereoisomers. nih.gov this compound possesses at least two chiral centers: one at the 3-position of the pyrrolidine ring and another at the carbon atom of the ethylamino side chain.

The specific spatial orientation of the substituents on the pyrrolidine ring dictates its conformation and how it presents its functional groups for binding. researchgate.net It is well-established that different stereoisomers of a drug candidate can have vastly different potencies, selectivities, and even opposing biological effects. ontosight.ai For example, the use of enantiomerically pure pyrrolidine derivatives, such as (R)-1-Boc-3-aminopyrrolidine, is crucial in the synthesis of chiral drugs. nordmann.global

The synthesis of specific enantiomeric forms of pyrrolidine derivatives is a major focus of chemical research. acs.org The ability to control the stereochemistry during synthesis is essential for producing compounds with desired therapeutic properties. beilstein-journals.org The uniqueness of a molecule like (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine lies in its specific stereochemistry, which significantly influences its biological activity and interaction profiles compared to its other stereoisomers. smolecule.com Therefore, the development of stereoselective synthetic methods is paramount for advancing pyrrolidine-based research. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anisomycin |

| (R)-1-Boc-3-aminopyrrolidine |

| 1-Boc-3-aminopyrrolidine |

| 1-Boc-3-(aminomethyl)pyrrolidine |

| (R)-1-Boc-3-hydroxypyrrolidine |

| (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine |

| Pyrrole |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(12)9-5-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQDGCULZZTIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367954-38-8 | |

| Record name | tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches to 1 Boc 3 1 Aminoethyl Pyrrolidine

Foundational Principles of Amine Protection Utilizing the Boc Group

In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. ontosight.ai Amines, being nucleophilic and basic, often require protection to allow for transformations elsewhere in the molecule. chemistrysteps.com The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its ease of introduction and removal under specific, mild conditions. ontosight.aifishersci.co.uk

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. masterorganicchemistry.comtotal-synthesis.com Subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which can then deprotonate the positively charged nitrogen or decompose into carbon dioxide and the strong base tert-butoxide to complete the reaction. masterorganicchemistry.comcommonorganicchemistry.com The formation of gaseous CO₂ provides a strong driving force for the protection step. total-synthesis.com

A key advantage of the Boc group is its stability under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it "orthogonal" to other protecting groups like Fmoc (removed with base) or Cbz (removed by hydrogenation). total-synthesis.comorganic-chemistry.org

Deprotection, or cleavage, of the Boc group is efficiently achieved under anhydrous acidic conditions. organic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol, are commonly used. wikipedia.orgjk-sci.com The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.commasterorganicchemistry.com This carbamic acid is unstable and readily decarboxylates, releasing the free amine and carbon dioxide. chemistrysteps.commasterorganicchemistry.com The ease of this deprotection stems from the stability of the tertiary carbocation formed during the process. chemistrysteps.com

| Process | Common Reagents | Typical Solvents | Key Features | Citation |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Triethylamine, DMAP) | Water, THF, Acetonitrile, Dichloromethane | High yield, mild conditions, often performed at room temperature. | fishersci.co.ukwikipedia.orgjk-sci.com |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), p-Toluenesulfonic Acid | Dichloromethane (DCM), Methanol, Dioxane | Acid-labile; reaction is fast and driven by formation of stable t-butyl cation and CO₂ gas. | masterorganicchemistry.comwikipedia.orgjk-sci.com |

Stereoselective Synthesis of 1-Boc-3-(1-aminoethyl)pyrrolidine Isomers

The synthesis of this compound requires precise control over the stereochemistry at both the C3 position of the pyrrolidine (B122466) ring and the chiral center on the aminoethyl side chain. Achieving the desired isomeric purity necessitates the use of sophisticated stereoselective synthetic strategies. These methods are designed to control the three-dimensional arrangement of atoms during the formation of new stereocenters.

The creation of substituted pyrrolidines with high stereocontrol is often accomplished through cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for constructing the pyrrolidine ring, as it can generate up to four new contiguous stereocenters in a single, atom-economical step. mappingignorance.orgacs.org However, these reactions can often produce mixtures of endo and exo diastereomers. scholaris.ca

To overcome this, strategies have been developed to bias the diastereoselectivity. This can involve using substrates with inherent conformational restrictions or functional groups that direct the approach of the reacting partners. scholaris.ca For instance, the use of N-tert-butanesulfinylimine as a chiral electron-withdrawing group in 1-azadienes allows for highly diastereoselective [3+2] cycloadditions with azomethine ylides, yielding densely substituted pyrrolidines. acs.org Another approach involves a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and a gold(I) catalyst, to produce pyrrolidines with three stereocenters in high yield and excellent diastereoselectivity. rsc.org

Enantioselective control is typically achieved by using chiral catalysts. Metal complexes with chiral ligands, such as those based on copper(I) or silver(I), have been shown to effectively catalyze asymmetric 1,3-dipolar cycloadditions, yielding either the exo or endo product with high stereoselectivity depending on the catalytic system. mappingignorance.org

A classic and reliable strategy for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into one of the reactants, which then directs the stereochemical course of the key bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

In the context of pyrrolidine synthesis, chiral auxiliaries have been employed with great success. For example, Oppolzer's chiral sultam can be attached to a dipolarophile to direct the si-face attack in a 1,3-dipolar cycloaddition, leading to the formation of a 3,4-syn substituted pyrrolidine with high diastereoselectivity and enantioselectivity. acs.org Similarly, chiral auxiliaries derived from readily available amino acids, such as D- or L-alanine, have been used to synthesize enantiopure C₂-symmetrical trans-2,5-dimethylpyrrolidines. nih.gov The stereochemical outcome of additions to imines can also be controlled by chiral auxiliaries; for instance, the addition of a Grignard reagent to an iminium ion can be directed by an alkoxy group on a chiral auxiliary, leading to a trans-disubstituted pyrrolidine. nih.gov

| Chiral Auxiliary | Key Reaction Type | Outcome | Citation |

|---|---|---|---|

| Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | Directs facial selectivity of the dipolarophile, yielding 3,4-syn substituted pyrrolidines. | acs.org |

| Evans Oxazolidinone | 1,3-Dipolar Cycloaddition | Can be used to control stereochemistry, though selectivity may vary with substrate. | acs.org |

| Alanine-derived auxiliaries | Cyclization/Alkylation | Enables stereoselective synthesis of C₂-symmetric 2,5-disubstituted pyrrolidines. | nih.gov |

| N-tert-butanesulfinamide | Addition to Sulfinimines | Acts as a powerful chiral directing group in the formation of silyl-substituted pyrrolidines. | nih.govacs.org |

Reductive amination is a highly efficient and widely used method for forming C-N bonds and is a key strategy for synthesizing N-substituted pyrrolidines. nih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.

For the synthesis of the pyrrolidine ring, a common approach involves the reaction of a 1,4-dicarbonyl compound (or a precursor like 2,5-dimethoxytetrahydrofuran) with a primary amine. thieme-connect.com The initial condensation forms cyclic iminium intermediates that are then reduced, often using a hydride source like sodium borohydride, to yield the final pyrrolidine product. thieme-connect.com A significant advancement is the use of catalytic transfer hydrogenation, where an iridium catalyst facilitates the successive reductive amination of diketones with anilines, providing a practical route to N-aryl-substituted pyrrolidines. nih.gov

More complex cascade reactions have also been developed. A two-step sequence involving an enantioselective Mannich reaction followed by a diastereoselective thermal hydroamination provides access to highly substituted pyrrolidines. acs.org Iridium catalysis can also be used for the reductive generation of azomethine ylides from tertiary amides, which can then undergo [3+2] cycloaddition reactions to build the pyrrolidine ring in a one-pot process. acs.org

Transition metal catalysis offers a powerful and versatile toolkit for the construction of heterocyclic rings like pyrrolidine. organic-chemistry.org Palladium, in particular, has been extensively used to catalyze various cyclization and cross-coupling reactions.

Palladium-catalyzed carboamination reactions between alkenyl or aryl halides and γ-aminoalkenes are an effective method for the enantioselective synthesis of 2-substituted pyrrolidine derivatives. nih.govthieme-connect.com The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond, followed by reductive elimination to form the C-C bond, resulting in the net suprafacial addition of the aryl group and nitrogen across the double bond. nih.gov Another elegant palladium-catalyzed approach involves the intramolecular nucleopalladation of a tethered amine onto an alkene. acs.orgnih.gov This forms the pyrrolidine ring and a palladium-containing intermediate that can be trapped by a second nucleophile, allowing for the diastereoselective and enantioselective synthesis of diverse pyrrolidine structures. acs.orgnih.gov

Beyond palladium, other metals are also effective. Iridium catalysts are used for the N-heterocyclization of primary amines with diols and for the reductive generation of azomethine ylides. acs.orgorganic-chemistry.org Copper catalysts can mediate intramolecular amination of unactivated C(sp³)-H bonds and, in combination with chiral ligands, catalyze enantioselective 1,3-dipolar cycloadditions. mappingignorance.orgorganic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Citation |

|---|---|---|---|

| Palladium | Carboamination / Wacker-type Cyclization | Forms 2-substituted pyrrolidines; allows for further functionalization. High enantio- and diastereoselectivity possible. | nih.govthieme-connect.comacs.org |

| Iridium | Reductive Amination / Borrowing Hydrogen | Efficient for cyclization of diols and amines; reductive generation of reactive intermediates from amides. | acs.orgnih.govorganic-chemistry.org |

| Copper | Asymmetric 1,3-Dipolar Cycloaddition / C-H Amination | Enables enantioselective formation of the pyrrolidine ring; can functionalize unactivated C-H bonds. | mappingignorance.orgorganic-chemistry.org |

| Gold | Hydroamination Cascade | Used in one-pot cascade reactions to form multiple stereocenters with high control. | rsc.org |

| Rhodium | Asymmetric Arylation | Catalyzes enantioselective addition of aryl groups to imines, which can then be cyclized. | organic-chemistry.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite levels of chemo-, regio-, and stereoselectivity.

A groundbreaking approach for synthesizing chiral pyrrolidines involves new-to-nature enzymatic reactions. nih.gov Through directed evolution, a cytochrome P450 variant, P411, has been engineered to catalyze the intramolecular insertion of an alkyl nitrene (generated from an organic azide) into C(sp³)–H bonds. acs.orgcaltech.edu This abiological transformation builds the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. nih.govacs.org This enzymatic platform provides a concise route to chiral N-heterocycles from simple azide (B81097) precursors. acs.org

Another biocatalytic strategy employs transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor to a ketone. acs.org By using ω-chloroketones as substrates, a transaminase can stereoselectively form a chiral amino-halide intermediate. This intermediate then undergoes spontaneous intramolecular cyclization to afford enantiomerically enriched 2-substituted pyrrolidines. Commercial (R)- and (S)-selective transaminases can provide access to both enantiomers of the final product, demonstrating the complementary nature of biocatalysis. acs.org

Development of Novel and Efficient Synthetic Routes

The demand for enantiomerically pure this compound has spurred the development of innovative synthetic methodologies aimed at improving efficiency, scalability, and sustainability. These include continuous flow techniques, solvent-free approaches, and rigorous optimization of reaction conditions.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chiral heterocycles, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgrsc.orgnih.gov While a dedicated continuous flow synthesis for this compound has not been extensively reported, the application of this technology to the synthesis of structurally related chiral pyrrolidines and piperidines demonstrates its significant potential. rsc.orgacs.org

For instance, a highly diastereoselective continuous flow protocol has been developed for the rapid and scalable construction of an α-chiral pyrrolidine library. rsc.org This method achieves high yields (up to 87%) and excellent diastereocontrol within a residence time of only 150 seconds under mild conditions. rsc.org Such a process could conceivably be adapted for the synthesis of the this compound backbone. The key advantage lies in the precise control over reaction parameters, which is critical for stereoselectivity. A continuous diastereomeric crystallization and racemization process has also been demonstrated for chiral amines, offering a pathway to a theoretical 100% yield of a single enantiomer. whiterose.ac.uk

Table 1: Illustrative Continuous Flow Synthesis of Chiral Heterocycles

| Product Type | Reaction | Key Features | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| α-Chiral Pyrrolidines | Diastereoselective Cycloaddition | Rapid (150s), Mild Conditions, Scalable | Up to 87% | >90:10 | rsc.org |

| α-Chiral Piperidines | Grignard Addition to N-sulfinyl-imines | Rapid (minutes), 34 examples | >80% | >90:10 | acs.org |

| Chiral Amines | Crystallization-Induced Diastereomeric Transformation | Recycles undesired diastereomer | Theoretical 100% | Single Enantiomer | whiterose.ac.uk |

This table showcases the potential of continuous flow techniques for synthesizing chiral nitrogen heterocycles, which could be applied to this compound.

Mechanochemical and Solvent-Free Synthesis Methodologies

Mechanochemistry and solvent-free reactions represent a significant step towards greener and more sustainable chemical manufacturing. These methods reduce or eliminate the need for hazardous solvents, often leading to faster reaction times and different reactivity compared to solution-phase synthesis.

A notable application of this methodology is the solvent-free mechanochemical deprotection of N-Boc groups using ball milling with p-toluenesulfonic acid. scirp.orgscirp.org This technique allows for the quantitative removal of the Boc protecting group in as little as 10 minutes at room temperature, yielding the corresponding amine salt. scirp.orgscirp.org This is particularly relevant for the final step in a synthesis of 3-(1-aminoethyl)pyrrolidine from its Boc-protected precursor.

Table 2: Mechanochemical N-Boc Deprotection

| Substrate | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Boc-protected amines | Ball milling, p-TsOH, solvent-free | 10 min | Quantitative | scirp.orgscirp.org |

This table highlights a relevant solvent-free method applicable to the synthesis of the parent amine from its N-Boc protected form.

While a full mechanochemical synthesis of this compound is yet to be reported, the feasibility of individual steps, such as deprotection, suggests that further development in this area could lead to highly efficient and environmentally benign synthetic routes.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a cornerstone of synthetic chemistry, directly impacting the yield, purity, and stereochemical outcome of a reaction. For the synthesis of substituted pyrrolidines, including this compound, key parameters for optimization include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

In the context of diastereoselective synthesis, Lewis acids like titanium tetrachloride (TiCl₄) have been shown to be effective in promoting multicomponent reactions to form highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov The concentration of the Lewis acid can be critical; in one study, increasing the equivalents of TiCl₄ from 1.2 to 4.2 switched the reaction outcome from a mixture of products to a single pyrrolidine diastereomer. nih.gov

Total Synthesis of Stereoisomers of 3-(1-aminoethyl)pyrrolidines

The biological activity of quinolone antibacterials is often highly dependent on the stereochemistry of the C-7 side chain, with different stereoisomers of 3-(1-aminoethyl)pyrrolidine imparting distinct antibacterial spectra. This has driven the need for robust methods to synthesize all four possible stereoisomers of this compound in a stereochemically pure form.

A key strategy involves the use of (S)-α-methylbenzylamine as a chiral auxiliary to control the stereochemistry during the synthesis. umich.edu The synthesis starts with the acylation of 1-((S)-1-phenylethyl)-2-pyrrolidinone, followed by a series of transformations to introduce the aminoethyl side chain.

The core of the strategy lies in the separation of diastereomers at an early stage. The reduction of ketone intermediates leads to diastereomeric oximes, which can be separated by chromatography. Subsequent reduction of the separated oximes yields pairs of epimeric amines. These four stereochemically distinct amines can then be elaborated into the four stereoisomers of 3-(1-aminoethyl)pyrrolidine. umich.edu

Table 3: Key Steps in the Stereoselective Synthesis of 3-(1-aminoethyl)pyrrolidine Isomers

| Step | Intermediate | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | 4-Acetyl-1-((S)-1-phenylethyl)-2-pyrrolidinone | Acylation of the parent pyrrolidinone | Introduction of the acetyl group | umich.edu |

| 2 | Diastereomeric oximes | Hydroxylamine hydrochloride | Formation of separable diastereomeric oximes | umich.edu |

| 3 | Separated oximes | Chromatographic separation | Isolation of individual diastereomers | umich.edu |

| 4 | Epimeric amines | Reduction of separated oximes | Generation of four stereochemically pure amines | umich.edu |

| 5 | Target 3-(1-aminoethyl)pyrrolidines | Elaboration of the separated amines | Synthesis of the four stereoisomers | umich.edu |

This table outlines the synthetic sequence used to access all four stereoisomers of 3-(1-aminoethyl)pyrrolidine, highlighting the crucial separation of diastereomers.

This approach, which relies on classical resolution techniques combined with stereocontrolled reactions, provides a reliable pathway to access each of the four stereoisomers: (3R,1'R), (3R,1'S), (3S,1'R), and (3S,1'S). The availability of these stereochemically pure isomers is essential for structure-activity relationship (SAR) studies and the development of new, more effective quinolone antibiotics.

Chemical Transformations and Derivatization Reactions of 1 Boc 3 1 Aminoethyl Pyrrolidine

Deprotection Chemistry of the Boc Group and Access to Free Amines

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.orgresearchgate.net The deprotection of the Boc group in 1-Boc-3-(1-aminoethyl)pyrrolidine is a crucial step to unmask the secondary amine of the pyrrolidine (B122466) ring, thereby allowing for further functionalization at this position.

The most common method for Boc deprotection involves treatment with strong acids. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or neat, as well as solutions of hydrogen chloride (HCl) in organic solvents (e.g., dioxane, ethyl acetate), are highly effective. researchgate.netfishersci.co.uk The reaction proceeds via hydrolysis of the carbamate (B1207046) under acidic conditions, typically at room temperature, and is usually rapid. fishersci.co.uk

In a study focused on the synthesis of N-(aminocycloalkylene)amino acid derivatives, the deprotection of the N-Boc group from related aminopyrrolidine structures was successfully achieved using TFA, followed by a base workup with cesium carbonate to yield the free primary amines. rsc.org This highlights a standard and effective protocol applicable to this compound. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, milder acidic conditions or alternative methods might be employed if the substrate is acid-labile. fishersci.co.uk

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) or neat | Room temperature | fishersci.co.ukrsc.org |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, or Methanol | Room temperature | fishersci.co.uk |

| Perchloric acid on silica-gel | Solvent-free | Room temperature | organic-chemistry.org |

This table presents common reagents for the deprotection of the Boc group.

Nucleophilic Substitution Reactions Involving the Aminoethyl Moiety

The primary amino group of the aminoethyl side chain in this compound is a potent nucleophile, readily participating in a variety of substitution reactions. This reactivity allows for the introduction of diverse substituents at this position, extending the molecular framework.

A key example of this reactivity is the alkylation of the primary amine. In a study by Matulevičiūtė et al., various N-Boc-aminopyrrolidines and N-Boc-aminopiperidines were used in nucleophilic substitution (S_N2) reactions with chiral triflate esters derived from α-hydroxy acids. rsc.org This reaction proceeded with an inversion of configuration at the chiral center of the triflate, demonstrating the stereospecificity of the process and yielding N-(aminocycloalkylene)amino acid derivatives with high enantiomeric and diastereomeric purity. rsc.org This strategy can be directly applied to this compound to synthesize novel chiral amino acid derivatives.

The amino group can also undergo reactions with other electrophiles, such as alkyl halides, epoxides, and Michael acceptors, to afford a wide range of functionalized pyrrolidine derivatives. The Boc-protected pyrrolidine nitrogen is generally unreactive under these conditions, ensuring chemoselective functionalization at the primary amine of the side chain.

Formation of Amide Bonds for Peptide and Peptidomimetic Conjugates

The primary amine of this compound is readily acylated to form stable amide bonds, a fundamental transformation in the synthesis of peptides and peptidomimetics. nih.gov This reaction is central to incorporating the pyrrolidine scaffold into larger molecules, including those with potential biological activity. nordmann.global The resulting peptidomimetics often exhibit enhanced proteolytic stability and may adopt specific conformations, making them valuable in drug discovery. researchgate.net

The formation of amide bonds can be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid partner, facilitating its reaction with the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. Other effective coupling reagents include phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

The synthesis of peptidomimetics can be performed in either solution-phase or on a solid support. nih.gov Solid-phase peptide synthesis (SPPS) offers advantages in terms of purification and automation, allowing for the rapid assembly of peptide-like structures. nih.gov In this context, this compound can be coupled to a resin-bound amino acid or peptide, or its Boc group can be removed to allow coupling of its secondary amine after the primary amine has been functionalized. For instance, (R)-(+)-1-Boc-3-aminopyrrolidine has been utilized in the preparation of histamine (B1213489) 3 (H₃) receptor antagonists, which involves the formation of an N-methylbenzamide moiety. sigmaaldrich.com

| Coupling Reagent Class | Examples | Typical Additive |

| Carbodiimides | DCC, DIC | HOBt, Oxyma |

| Phosphonium Salts | PyBOP, PyAOP | - |

| Uronium/Guanidinium Salts | HBTU, HCTU, TBTU | - |

This table summarizes common classes of coupling reagents used for amide bond formation.

Strategic Functionalization for Structural Diversification

One powerful strategy for the functionalization of related N-Boc protected heterocycles is C-H activation. researchgate.net For example, enantioselective lithiation of N-Boc-pyrrolidine, followed by transmetalation and a Negishi cross-coupling reaction, has been used to introduce aryl groups at the C2 position. researchgate.net While this has been demonstrated on the parent N-Boc-pyrrolidine, similar principles could be applied to functionalize the pyrrolidine ring of this compound, potentially leading to novel polysubstituted derivatives.

Furthermore, the pyrrolidine ring can serve as a scaffold for creating more complex heterocyclic systems. The amino groups can be incorporated into new ring systems through intramolecular cyclization reactions. The development of synthetic routes that allow for the construction of diverse molecular scaffolds from a common starting material is a key goal in medicinal chemistry. academie-sciences.fr The strategic functionalization of this compound provides a pathway to generate libraries of compounds for biological screening.

Studies on Stereospecific Conversions and Epimerization

The presence of a stereocenter in the aminoethyl side chain of this compound makes stereocontrol a critical aspect of its chemistry. Reactions involving this stereocenter must be carefully controlled to avoid epimerization, which would result in a mixture of diastereomers.

As mentioned previously, the S_N2 reaction of N-Boc-aminopyrrolidines with chiral triflates proceeds with a high degree of stereoselectivity, resulting in an inversion of configuration at the electrophilic center. rsc.org Importantly, this study also demonstrated that the deprotection of the Boc group under acidic conditions did not lead to significant epimerization of the newly formed stereocenter. rsc.org This is crucial for maintaining the stereochemical integrity of the molecule during multi-step syntheses.

The enantiomeric purity of the final products can be assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric derivatives that can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org For example, the formation of iminoboronate ester complexes has been used to determine the enantiomeric excess of related chiral amines. rsc.org Such analytical methods are essential to confirm the stereochemical outcome of reactions and ensure the synthesis of a single, well-defined stereoisomer.

Applications of 1 Boc 3 1 Aminoethyl Pyrrolidine in Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals, making the synthesis of enantiomerically pure pyrrolidine derivatives a significant area of research. nih.govnih.govnih.gov 1-Boc-3-(1-aminoethyl)pyrrolidine, possessing inherent chirality, serves as a crucial chiral building block in asymmetric synthesis, enabling the construction of complex molecules with specific stereochemistry. chemimpex.com

The strategic use of this compound allows for the introduction of a defined stereocenter into a target molecule, which is often critical for its biological activity. nih.gov For instance, the enantioselective synthesis of multisubstituted pyrrolidines bearing multiple stereogenic centers has been achieved, highlighting the importance of such chiral synthons. nih.gov The development of methods for the enantioselective synthesis of pyrrolidines, including those with quaternary stereocenters, remains a key challenge where chiral building blocks like this compound play a vital role. chemrxiv.org

Research has demonstrated various strategies for the asymmetric synthesis of pyrrolidine derivatives. One notable method involves the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgnih.gov This process, which relies on the sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine, allows for the synthesis of a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.orgnih.gov

| Method | Key Features | Application | Reference |

|---|---|---|---|

| Enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine | Utilizes Beak's sparteine-mediated enantioselective deprotonation. High enantiomeric ratios (e.g., 96:4 er). | Synthesis of 2-aryl-N-Boc-pyrrolidines. | organic-chemistry.orgnih.gov |

| Photoenzymatic one-pot synthesis | Combines photochemical oxyfunctionalization with stereoselective enzymatic transamination or carbonyl reduction. | Synthesis of N-Boc-3-amino/hydroxy-pyrrolidine. | nih.gov |

| Intramolecular Michael reaction | Asymmetric cyclization of acyclic compounds. | Construction of chiral pyrrolidine building blocks for alkaloid synthesis. | rsc.org |

Precursor for the Construction of Diverse Nitrogen Heterocycles

The pyrrolidine scaffold is a fundamental component of many biologically active compounds. nih.gov this compound serves as a versatile precursor for the construction of a wide array of more complex nitrogen-containing heterocyclic systems. The presence of the Boc-protected amine and the pyrrolidine ring allows for a variety of chemical transformations.

The synthesis of substituted pyrrolidines is a key area of research, with numerous methods developed to construct the pyrrolidine ring from acyclic precursors or to functionalize the existing ring. nih.govresearchgate.net For example, 1,3-dipolar cycloaddition reactions are a classic method for preparing five-membered heterocycles like pyrrolidines. nih.gov

Recent advancements include the development of multicomponent reactions for the synthesis of polysubstituted pyrrolidine derivatives. For instance, the reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline (B41778) can produce 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be further modified. beilstein-journals.org Additionally, a photo-promoted ring contraction of pyridines with silylborane has been reported as a novel method to afford pyrrolidine derivatives. nih.gov

Role in Peptide Chemistry and Solid-Phase Peptide Synthesis

The incorporation of non-natural amino acids into peptides is a powerful tool for modifying their structure and function. nih.govnih.gov this compound and its derivatives can be used to introduce conformational constraints or novel functionalities into peptides. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection scheme. nih.govpeptide.compeptide.com

In Boc SPPS, the α-amino group of the growing peptide chain is temporarily protected with the Boc group, which is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comchempep.com Side-chain functional groups are protected with more acid-stable groups, such as benzyl-based protectors, which require strong acids like hydrogen fluoride (B91410) (HF) for removal. peptide.com

The use of building blocks like this compound allows for the synthesis of peptidomimetics and peptides with unique properties. For example, new N-(aminocycloalkylene)amino acid derivatives have been prepared and incorporated into dipeptides. rsc.orgrsc.org

Development and Application in Organocatalysis and Ligand Design

Chiral pyrrolidine derivatives have emerged as highly effective organocatalysts and ligands in asymmetric catalysis. nih.gov The C2-symmetrical 2,5-disubstituted pyrrolidines are particularly prominent as ligands in metal catalysis and as aminocatalysts. nih.gov

Derivatives of this compound can be synthesized and utilized as chiral ligands for a variety of metal-catalyzed reactions. For example, chiral 1,3-oxazolidines derived from amino alcohols have been used as ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The pyrrolidine scaffold provides a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

Integration into Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The integration of this compound into MCRs provides a rapid and efficient route to diverse molecular scaffolds.

Applications in Medicinal Chemistry Research

Design and Synthesis of Bioactive Molecules Utilizing the Pyrrolidine (B122466) Core

The pyrrolidine ring is a prominent nitrogen-containing heterocycle frequently employed by medicinal chemists to develop therapeutic agents for various human diseases. nih.gov 1-Boc-3-(1-aminoethyl)pyrrolidine serves as a key intermediate in the synthesis of such bioactive molecules. chemimpex.comchemimpex.com The Boc protecting group enhances the compound's stability and controls its reactivity, making it an ideal starting material for creating complex pharmaceuticals. chemimpex.com Its structure facilitates the introduction of amine functionalities, which are critical for the therapeutic action of many drugs. chemimpex.comchemimpex.com

The synthesis of bioactive compounds often involves multicomponent reactions (MCRs), which allow for the rapid generation of a diverse range of organic molecules. bohrium.com The pyrrolidine scaffold is frequently incorporated using these methods to produce compounds that are then screened for biological activity. bohrium.com For instance, research has demonstrated the synthesis of novel pyrrolidine derivatives intended for analgesic and anti-inflammatory applications. researchgate.net Furthermore, the pyrrolidine nucleus has been integrated into 1,2,3-triazole-based compounds, which have shown potential as selective sensors for enzymes and receptors in biological environments. nih.gov

| Bioactive Molecule Class | Synthetic Approach | Key Feature of Pyrrolidine Intermediate |

| Analgesic/Anti-inflammatory agents | Condensation reactions | Serves as a core scaffold for new derivatives. researchgate.net |

| Antimalarial agents | Multi-step synthesis | Forms part of the crucial g-amino alcohol structure. researchgate.net |

| Enzyme and Receptor Sensors | Click chemistry/Cycloaddition | Incorporated into triazole fluorophores for biological recognition. nih.gov |

Role as an Intermediate in the Development of Agents for Neurological Disorders

The compound and its derivatives are extensively used as versatile building blocks in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com The chiral nature of this compound is particularly important in this context, as enantiomerically pure compounds are often essential for ensuring efficacy and safety in drugs targeting the central nervous system. chemimpex.com Researchers utilize this intermediate to explore neurotransmitter systems, contributing to a deeper understanding of neurological conditions and the development of potential treatments. chemimpex.comchemimpex.com

Studies have shown that pyrrolidine-2,5-diones, synthesized from related precursors, are a valuable scaffold in the treatment of epilepsy. nih.gov The specific stereochemistry and functionalization of the pyrrolidine intermediate can significantly influence the biological activity and interaction profiles of the final drug candidates. smolecule.com

Synthesis of Enzyme Inhibitors and Receptor Ligands

This compound is a foundational component in the synthesis of various enzyme inhibitors and receptor ligands. The pyrrolidine structure serves as a scaffold that can be strategically modified to target the active sites of specific enzymes or the binding pockets of receptors. mdpi.comnih.gov

A notable application is in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to amikacin (B45834). mdpi.comnih.gov Structure-activity relationship studies have identified a pyrrolidine pentamine scaffold that, when appropriately substituted, can effectively inhibit this enzyme. mdpi.comnih.gov Similarly, pyrrolidine carboxamides have been discovered as a novel class of potent inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-TB drugs. nih.gov The synthesis of these inhibitors often involves a diversity-oriented approach where a library of pyrrolidine derivatives is created and screened for activity. nih.gov

| Enzyme/Receptor Target | Inhibitor/Ligand Class | Research Finding |

| Aminoglycoside 6'-N-acetyltransferase type Ib | Pyrrolidine pentamine derivatives | Modifications to the pyrrolidine scaffold affect inhibitory properties against amikacin resistance. mdpi.comnih.gov |

| Enoyl Acyl Carrier Protein Reductase (InhA) | Pyrrolidine carboxamides | A potent class of inhibitors for a key enzyme in Mycobacterium tuberculosis. nih.gov |

| Farnesyltransferase (FTase) | Ethylenediamine-based inhibitors | The pyrrolidine moiety is incorporated into inhibitors designed as potential anticancer agents. nih.gov |

| BACE-1 | 5-oxo-pyrrolidine derivatives | Stereochemically dense pyrrolidines serve as a basis for inhibitors relevant to Alzheimer's disease. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. The pyrrolidine scaffold, as provided by intermediates like this compound, is central to many such investigations. smolecule.com These studies explore how modifications to the pyrrolidine ring and its substituents affect the biological activity of the molecule. mdpi.comnih.gov

For example, in the development of AAC(6')-Ib inhibitors, SAR studies revealed that the integrity of the pyrrolidine pentamine scaffold and the stereochemistry at specific positions were essential for the compound's inhibitory activity. mdpi.com Alterations at different locations on the molecule led to varying effects on its ability to inhibit the enzyme. mdpi.comnih.gov Similarly, SAR studies on a series of 1,3-disubstituted pyrrolidine-2,5-diones identified key structural features that influence anticonvulsant activity. nih.gov These studies have demonstrated that even subtle changes, such as the configuration of substituents on the pyrrolidine ring (cis vs. trans), can significantly impact the biological profile of the resulting compounds. nih.gov

| Compound Series | Biological Target/Activity | Key SAR Finding |

| Pyrrolidine Pentamine Derivatives | AAC(6')-Ib Enzyme | The integrity of the scaffold and specific stereochemistry are necessary for inhibitory action. mdpi.com |

| 1,3-disubstituted pyrrolidine-2,5-diones | Anticonvulsant Activity | The nature of the substituent at position 3 of the ring influences activity. nih.gov |

| Pyrrolidine Derivatives | Antimalarial Activity | The presence of a hydroxyl group combined with the pyrrolidine structure is crucial for activity against P. falciparum. researchgate.net |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide Derivatives | Analgesic & Anti-inflammatory | Specific substitutions on the phenyl ring led to the most potent compounds. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Boc 3 1 Aminoethyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Boc-3-(1-aminoethyl)pyrrolidine. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR (Proton NMR): In ¹H NMR spectra of N-Boc protected pyrrolidines, the protons of the tert-butoxycarbonyl (Boc) group typically appear as a characteristic singlet around 1.4 ppm. nih.gov The protons on the pyrrolidine (B122466) ring and the aminoethyl side chain exhibit more complex splitting patterns and chemical shifts depending on their specific chemical environment and stereochemistry. For instance, in a related compound, (R)-3-Aminomethyl-1-N-Boc-pyrrolidine, the protons of the aminomethyl group and the pyrrolidine ring are distinguishable. chemicalbook.com The rotation around the carbamate (B1207046) bond can sometimes lead to broadened signals in the ¹H NMR spectrum. researchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the Boc group (around 80 ppm). nih.gov The carbons of the pyrrolidine ring and the aminoethyl side chain resonate at chemical shifts characteristic of their respective environments. nih.gov Similar to ¹H NMR, the rotation of the carbamate bond can cause signal splitting in the ¹³C NMR spectrum. researchgate.net The chemical shifts of the carbonyl carbon in N-Boc protected amino acids and their derivatives have been shown to correlate with solvent polarity. mdpi.com

Table 1: Representative NMR Data for N-Boc-pyrrolidine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Boc (tert-butyl) | ~1.4 (singlet) |

| ¹H | Pyrrolidine Ring & Side Chain | Variable (complex multiplets) |

| ¹³C | Boc (C=O) | ~155 |

| ¹³C | Boc (quaternary C) | ~80 |

| ¹³C | Pyrrolidine Ring & Side Chain | Variable |

Note: Specific chemical shifts can vary based on the solvent, concentration, and the specific stereoisomer.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition and thus the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This level of accuracy is essential for confirming the identity of a newly synthesized compound or for verifying the purity of a sample. The structures of related N-(aminocycloalkylene)amino acid derivatives have been successfully elucidated using HRMS in conjunction with other spectroscopic methods. nih.gov

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and evaluation of the purity of this compound, particularly due to the presence of stereocenters.

Column chromatography is a standard and widely used technique for the initial purification of the crude product of this compound from a reaction mixture. This method separates the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (an organic solvent or solvent mixture). The choice of the solvent system is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for separating its stereoisomers. csfarmacie.cz Given that the molecule contains at least two chiral centers, it can exist as a mixture of diastereomers and enantiomers.

The separation of these stereoisomers is crucial and is often achieved using chiral stationary phases (CSPs). csfarmacie.cz These CSPs create a chiral environment that allows for differential interaction with the enantiomers or diastereomers, leading to their separation. preprints.org The choice of the CSP and the mobile phase composition, including pH and buffer concentration, are critical parameters that need to be optimized for effective chiral resolution. csfarmacie.cz HPLC methods can be developed to determine the enantiomeric and diastereomeric excess of the compound. nih.gov

Table 2: Chromatographic Techniques for this compound

| Technique | Purpose | Key Considerations |

| Column Chromatography | Crude Purification | Stationary phase (e.g., silica gel), mobile phase selection |

| HPLC | Purity Assessment, Stereoisomer Separation | Chiral stationary phase, mobile phase composition, detector selection |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govsoton.ac.uk This technique requires a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to map the precise arrangement of atoms in the crystal lattice. researchgate.net

For chiral molecules like this compound, anomalous scattering effects in the X-ray diffraction data can be used to determine the absolute configuration of the stereocenters. nih.gov The successful application of this technique provides unambiguous proof of the compound's stereochemistry. nih.gov The structures of related chiral N-Boc- and N-nosyl-dipeptides containing a piperidine (B6355638) moiety have been confirmed by X-ray crystallography. nih.gov

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., FTIR)

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, can be employed to monitor the progress of the synthesis of this compound in real-time. By tracking the appearance of characteristic vibrational bands of the product and the disappearance of bands corresponding to the reactants, the reaction kinetics and endpoint can be determined without the need for sampling and offline analysis.

For example, the formation of the carbamate group in the Boc protection step would be indicated by the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum, typically around 1680-1730 cm⁻¹. nih.gov This real-time monitoring can be valuable for process optimization and control in the synthesis of this important chiral intermediate.

Methods for Enantiomeric Excess (ee) Determination

The determination of the enantiomeric composition of this compound and its analogs is primarily achieved through chromatographic and spectroscopic techniques. These methods rely on creating a chiral environment that allows for the differentiation of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for the enantioselective analysis of a wide array of chiral compounds, including N-Boc protected amines. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs for the separation of enantiomers. nih.govchiralpedia.comresearchgate.net Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are coated or immobilized onto a silica support. chiralpedia.comresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. chiralpedia.comresearchgate.net For compounds similar to this compound, normal-phase or reversed-phase modes can be effective. researchgate.net

Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin, when bonded to a silica surface, create a CSP with broad enantioselectivity, particularly for amino acids and their derivatives. nih.gov These phases can operate in polar organic, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC) modes, offering flexibility in method development.

A summary of typical chiral HPLC conditions for related compounds is presented in Table 1.

Table 1: Illustrative Chiral HPLC Conditions for the Analysis of N-Boc-pyrrolidine Derivatives

| Parameter | Condition |

| Column | Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic Glycopeptide-based (e.g., Astec® CHIROBIOTIC® series) |

| Mobile Phase | Hexane/Isopropanol, Ethanol, or Acetonitrile with additives like trifluoroacetic acid or diethylamine |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-230 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Gas Chromatography (GC)

For volatile or semi-volatile chiral compounds, enantioselective GC offers high resolution and sensitivity. The key to this technique is the use of a capillary column coated with a chiral stationary phase.

Cyclodextrin-Based CSPs: Derivatized cyclodextrins are the most common chiral selectors in GC. gcms.cz These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups with various substituents, their enantioselective properties can be fine-tuned. The separation mechanism is based on the differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity. For amine-containing compounds, derivatization to a less polar and more volatile form, for instance, by acylation, may be necessary to achieve good chromatographic performance.

An overview of typical chiral GC conditions is provided in Table 2.

Table 2: Representative Chiral GC Conditions for the Analysis of Chiral Amines

| Parameter | Condition |

| Column | Fused silica capillary column with a derivatized cyclodextrin stationary phase (e.g., β- or γ-cyclodextrin derivatives) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | A temperature gradient is typically used to ensure good separation and peak shape. |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Sample Preparation | Derivatization may be required to improve volatility and thermal stability. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral auxiliary reagents, provides a powerful tool for determining enantiomeric purity without the need for chromatographic separation.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the racemic analyte can lead to the formation of transient diastereomeric solvates. semmelweis.hu These diastereomeric complexes have slightly different magnetic environments, which can result in the splitting of NMR signals for the enantiomers, allowing for their quantification. semmelweis.hu BINOL (1,1'-bi-2-naphthol) and its derivatives are common CSAs used for the enantiodiscrimination of amines. semmelweis.hu The choice of solvent is crucial, with non-polar solvents often providing better resolution of the enantiomeric signals. researchgate.net

Chiral Derivatizing Agents (CDAs): In this approach, the enantiomers of the analyte are reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

A summary of the NMR-based methods is presented in Table 3.

Table 3: NMR Spectroscopic Methods for Enantiomeric Excess Determination

| Method | Reagent/Principle | Key Considerations |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent (e.g., BINOL derivatives). | Non-covalent interaction, simple sample preparation. Solvent choice is critical for resolution. |

| Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral derivatizing agent to form stable diastereomers. | Formation of new chemical bonds. Requires a quantitative reaction without racemization. |

The selection of the most appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, the availability of instrumentation, and the sample matrix. Chiral chromatography, particularly HPLC, often serves as the reference method due to its high resolution and robustness. However, NMR-based methods offer a rapid and valuable alternative, especially for high-throughput screening.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthesis Methodologies for Pyrrolidine (B122466) Derivatives

The chemical industry's shift towards environmental responsibility has spurred significant innovation in the synthesis of pyrrolidine derivatives. The core objective is to develop methodologies that are not only efficient but also minimize environmental impact through reduced energy consumption, use of safer solvents, and high atom economy.

A major trend is the adoption of multicomponent reactions (MCRs), which are lauded for their synthetic efficiency and ability to generate complex molecules in a single step, thereby reducing waste from intermediate purification stages. tandfonline.com Another key area is the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction times and increase yields. tandfonline.com Microwave-assisted organic synthesis (MAOS), in particular, has been shown to enhance the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov

Furthermore, the development of catalyst-free reactions in environmentally benign solvents, such as ethanol-water mixtures, represents a significant advance. rsc.org An example is the one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids to produce polycyclic pyrrolidine-fused spirooxindoles without the need for toxic solvents or chromatographic purification. rsc.org

The use of biomass-derived feedstocks is also a promising frontier. Levulinic acid, a platform chemical derived from biomass, can be converted into N-substituted-5-methyl-2-pyrrolidones through reductive amination, offering a renewable pathway to valuable pyrrolidone derivatives. researchgate.netresearchgate.net

Table 1: Emerging Green Synthesis Strategies for Pyrrolidines

| Strategy | Key Features | Example Application | Source(s) |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom and step economy; reduced waste. | Synthesis of diverse pyrrolidine hybrids. | tandfonline.com |

| Microwave-Assisted Synthesis | Increased reaction rates; higher efficiency. | General synthesis of pyrrolidine derivatives. | nih.govtandfonline.com |

| Ultrasound-Assisted Synthesis | Simple, one-pot reactions in green solvents. | Synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives. | tandfonline.com |

| Catalyst-Free Domino Reactions | Eco-friendly solvents (EtOH/H₂O); no toxic catalysts or purification. | Synthesis of polycyclic pyrrolidine-fused spirooxindoles. | rsc.org |

| Biomass Valorization | Use of renewable feedstocks. | Reductive amination of levulinic acid to form pyrrolidones. | researchgate.netresearchgate.net |

Exploration of Novel Derivatization Pathways for Advanced Functional Materials

The functionalization of the pyrrolidine scaffold is a key strategy for creating advanced materials with tailored properties. Research in this area focuses on developing new chemical reactions that allow for precise control over the structure and function of the final product. The Boc-protected amine of 1-Boc-3-(1-aminoethyl)pyrrolidine provides a versatile handle for such derivatization after deprotection.

One emerging pathway is the dehydrogenative aromatization of cyclohexenones with secondary amines, including pyrrolidine, to create m-phenylenediamine (B132917) derivatives. acs.org This reaction, catalyzed by gold nanoparticles on a ceria support, represents a novel method for accessing disubstituted arenes, which are important intermediates in materials science and pharmaceuticals. acs.org

In the realm of bioconjugation, new strategies are being developed to use pyrrolidine-containing precursors for selective biomolecular labeling. For instance, a stable hydroxamic acid–pyrrolidine conjugate can act as a precursor that generates highly reactive isocyanates on demand when triggered by a sulfonyl fluoride (B91410) activator. acs.org This "isocyanate surrogate" approach allows for rapid and precise labeling of proteins in complex biological systems. acs.org

Furthermore, the inherent three-dimensionality of the pyrrolidine ring is being exploited to create complex spiro-pyrrolidine structures. These rigid, conformationally defined scaffolds are ideal for incorporation into biological macromolecules, offering new possibilities for the design of probes and drug delivery systems. nih.gov The synthesis of these complex structures often relies on one-pot, three-component reactions, highlighting the convergence of synthetic efficiency and molecular complexity. nih.gov

Expansion of Catalytic and Asymmetric Synthesis Applications

The synthesis of enantiomerically pure pyrrolidines is of paramount importance, as the stereochemistry of the ring and its substituents dramatically influences biological activity. nih.gov Consequently, a major research thrust is the development of novel catalytic and asymmetric methods to access these chiral building blocks with high precision.

The field of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, heavily features pyrrolidine-based catalysts. nih.gov Future work will likely expand upon this, developing new generations of aminocatalysts for a wider range of transformations. Asymmetric synthesis strategies are continuously being refined. Gold-catalyzed tandem reactions, for example, provide expedient access to pyrrolidine derivatives bearing complex stereocenters. acs.org Another innovative approach is the asymmetric "clip-cycle" synthesis, which uses a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization, forming highly substituted pyrrolidines. acs.org

One-pot photoenzymatic processes are also gaining traction. These methods combine a regioselective photochemical C-H activation step with a highly stereoselective enzymatic transformation. For instance, unfunctionalized pyrrolidine can be converted directly into optically pure N-Boc-3-aminopyrrolidines in a single pot, offering a mild and operationally simple workflow. nih.gov

Additionally, new catalytic methods are being developed to incorporate isotopic labels, which are valuable for studying drug metabolism. A catalytic asymmetric strategy has been demonstrated for the synthesis of α-deuterated pyrrolidine derivatives using a copper(I)-catalyzed H/D exchange combined with a 1,3-dipolar cycloaddition, employing D₂O as an inexpensive and safe deuterium (B1214612) source. nih.govrsc.org

Table 2: Selected Asymmetric Synthesis Methods for Pyrrolidine Derivatives

| Method | Catalyst/Reagent | Key Transformation | Source(s) |

|---|---|---|---|

| Tandem Hydroamination/Allylation | Gold (Au) Catalyst | Alkyne hydroamination followed by cyclization/allylation. | acs.org |

| "Clip-Cycle" Synthesis | Chiral Phosphoric Acid | Enantioselective intramolecular aza-Michael cyclization. | acs.org |

| Photoenzymatic Synthesis | Photocatalyst + Enzyme (e.g., ATA) | Photochemical oxyfunctionalization followed by enzymatic transamination. | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I) Complex | H/D exchange and cycloaddition of azomethine ylides. | nih.govrsc.org |

| Asymmetric Lithiation-Substitution | Sparteine/Palladium Catalyst | Direct C-H functionalization of N-Boc-pyrrolidine. | nih.gov |

Advanced Scaffold Diversification Strategies for Lead Compound Generation in Drug Discovery Research

The pyrrolidine scaffold is a "privileged" structure in drug discovery, appearing in a significant percentage of FDA-approved pharmaceuticals. nih.govacs.org Its non-planar, three-dimensional geometry allows it to present substituents in well-defined vectors, which is ideal for optimizing interactions with biological targets like proteins and enzymes. nih.govresearchgate.net Advanced strategies now focus on systematically diversifying this core structure to rapidly generate libraries of compounds for high-throughput screening and lead optimization.

"Scaffold hopping" is a central concept in this effort. nih.govwiley-vch.de This medicinal chemistry strategy involves replacing a known core structure in a bioactive molecule with a different one, such as a pyrrolidine ring, to improve properties like potency, selectivity, or pharmacokinetics while maintaining the key binding interactions. For example, constraining the flexible ethanolamine (B43304) core of certain β₃-adrenergic receptor agonists within a pyrrolidine ring led to compounds with improved selectivity and metabolic stability. ebi.ac.uk

The goal of scaffold diversification is to create libraries of molecules with high structural variety. This involves exploring different substitution patterns, stereochemistries, and ring fusions. The synthetic methodologies described previously, such as multicomponent reactions and direct C-H functionalization, are essential tools for achieving this diversity efficiently. tandfonline.comnih.gov By leveraging these advanced synthetic methods, chemists can systematically modify the pyrrolidine core of molecules like This compound to generate large numbers of unique analogues. This approach accelerates the discovery of new lead compounds by enabling a more thorough exploration of the chemical space around a promising scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Boc-3-(1-aminoethyl)pyrrolidine, and how can regioselectivity be controlled during the Boc-protection step?

- Methodology : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Regioselectivity at the 3-position of pyrrolidine can be influenced by steric and electronic factors. For example, steric hindrance from the aminoethyl substituent may direct Boc protection to the less hindered nitrogen site. Intermediate characterization via H NMR and LC-MS is critical to confirm regiochemical outcomes .

- Data Validation : Compare retention times in HPLC with known standards and validate mass spectra (e.g., [M+H]⁺ peaks) against theoretical molecular weights .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to minimize hydrolysis of the Boc group. Long-term stability (>5 years) is achievable at -20°C for lyophilized samples .

- Stability Testing : Monitor degradation via TLC or HPLC under accelerated conditions (e.g., 40°C/75% humidity). Detect free amine formation using ninhydrin staining .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Primary Methods :

- H/C NMR : Confirm regiochemistry and Boc-group integrity (e.g., tert-butyl peaks at ~1.4 ppm in H NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (e.g., CHNO for the Boc-protected compound) .

- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for Boc carbamate) .

Advanced Research Questions

Q. How can computational modeling (e.g., CoMFA, HQSAR) guide the optimization of this compound derivatives for biological activity?

- Strategy : Use 3D-QSAR models like CoMFA/CoMSIA to map steric, electrostatic, and hydrophobic fields around the pyrrolidine core. Molecular docking can predict binding affinity to targets (e.g., DPP-4 inhibitors). Substituents at the 3-position (e.g., aminoethyl groups) should prioritize electron-donating properties to enhance activity .

- Validation : Cross-validate models with experimental IC values and synthesize top-scoring virtual hits for in vitro testing .

Q. What are the critical considerations for resolving contradictory data in Boc-deprotection yields under acidic conditions?

- Troubleshooting :

- Acid Choice : Trifluoroacetic acid (TFA) in dichloromethane is standard, but HCl/dioxane may reduce side reactions (e.g., tert-butyl carbocation formation).

- Temperature Control : Excessive heat during deprotection can degrade the pyrrolidine scaffold. Monitor reaction progress via in situ FTIR or LC-MS .

Q. How does the aminoethyl substituent influence the compound’s role as a chiral building block in asymmetric synthesis?

- Stereochemical Impact : The aminoethyl group introduces a stereocenter, enabling applications in enantioselective catalysis. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry can determine enantiomeric excess (ee).

- Case Study : Derivatives of 3-aminomethylpyrrolidine are used in peptide mimetics, where stereochemistry affects target binding (e.g., protease inhibitors) .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

- Risk Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

- Waste Disposal : Treat Boc-deprotected amines with ion-exchange resins before incineration by licensed facilities .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products